CID 16132207
Description
Properties
CAS No. |
37326-22-0 |
|---|---|
Molecular Formula |
C180H257N45O46 |
Molecular Weight |
3787 g/mol |
InChI |
InChI=1S/C180H257N45O46/c226-136(91-183-152(242)108-33-3-77-212(108)166(256)107-32-2-62-182-107)198-63-17-47-122(198)167(257)213-78-4-34-109(213)153(243)184-92-137(227)199-64-18-48-123(199)168(258)214-79-5-35-110(214)154(244)185-93-138(228)200-65-19-49-124(200)169(259)215-80-6-36-111(215)155(245)186-94-139(229)201-66-20-50-125(201)170(260)216-81-7-37-112(216)156(246)187-95-140(230)202-67-21-51-126(202)171(261)217-82-8-38-113(217)157(247)188-96-141(231)203-68-22-52-127(203)172(262)218-83-9-39-114(218)158(248)189-97-142(232)204-69-23-53-128(204)173(263)219-84-10-40-115(219)159(249)190-98-143(233)205-70-24-54-129(205)174(264)220-85-11-41-116(220)160(250)191-99-144(234)206-71-25-55-130(206)175(265)221-86-12-42-117(221)161(251)192-100-145(235)207-72-26-56-131(207)176(266)222-87-13-43-118(222)162(252)193-101-146(236)208-73-27-57-132(208)177(267)223-88-14-44-119(223)163(253)194-102-147(237)209-74-28-58-133(209)178(268)224-89-15-45-120(224)164(254)195-103-148(238)210-75-29-59-134(210)179(269)225-90-16-46-121(225)165(255)196-104-149(239)211-76-30-60-135(211)180(270)271-150(240)105-197-151(241)106-31-1-61-181-106/h106-135,181-182H,1-105H2,(H,183,242)(H,184,243)(H,185,244)(H,186,245)(H,187,246)(H,188,247)(H,189,248)(H,190,249)(H,191,250)(H,192,251)(H,193,252)(H,194,253)(H,195,254)(H,196,255)(H,197,241)/t106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-/m0/s1 |
InChI Key |
IFUCHSAKMTZECX-DGRVDIGCSA-N |
SMILES |
C1CC(NC1)C(=O)NCC(=O)OC(=O)C2CCCN2C(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)CNC(=O)C7CCCN7C(=O)C8CCCN8C(=O)CNC(=O)C9CCCN9C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1 |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC(=O)OC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@@H]8CCCN8C(=O)CNC(=O)[C@@H]9CCCN9C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1 |
Canonical SMILES |
C1CC(NC1)C(=O)NCC(=O)OC(=O)C2CCCN2C(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)CNC(=O)C7CCCN7C(=O)C8CCCN8C(=O)CNC(=O)C9CCCN9C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1C(=O)CNC(=O)C1CCCN1C(=O)C1CCCN1 |
Other CAS No. |
37326-22-0 |
Synonyms |
poly(pro-pro-gly) poly(prolylprolylglycine)15 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 16132207 typically involves the polymerization of proline and glycine monomers. The process can be carried out using various polymerization techniques, including solution polymerization and solid-phase synthesis. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the polymer’s molecular weight and structural properties.
Solution Polymerization: This method involves dissolving the monomers in a suitable solvent and initiating the polymerization reaction using a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the polymerization process.
Solid-Phase Synthesis: In this method, the monomers are attached to a solid support, and the polymerization reaction is carried out stepwise. This technique allows for precise control over the polymer’s sequence and length.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. These processes are optimized to ensure high yield and purity of the polymer. Common industrial methods include bulk polymerization and emulsion polymerization. These methods are designed to be cost-effective and scalable, making them suitable for commercial production.
Chemical Reactions Analysis
CID 16132207 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The polymer’s reactivity is influenced by the presence of proline and glycine residues, which can participate in different chemical transformations.
Oxidation: The polymer can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives with altered properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the polymer’s functional groups, leading to changes in its chemical and physical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the polymer. Common reagents used in these reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 16132207 has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Biomedicine: The polymer is used in drug delivery systems, tissue engineering, and as a scaffold for cell growth. Its biocompatibility and biodegradability make it suitable for medical applications.
Materials Science: this compound is used in the development of advanced materials with specific mechanical and thermal properties. It is also used in the fabrication of nanomaterials and composites.
Biotechnology: The polymer is employed in various biotechnological applications, including enzyme immobilization and as a matrix for protein purification. Its unique structure allows for specific interactions with biological molecules.
Mechanism of Action
The mechanism of action of CID 16132207 is primarily based on its ability to interact with biological molecules and cells. The polymer’s structure allows it to form specific interactions with proteins, nucleic acids, and other biomolecules. These interactions can influence cellular processes and pathways, leading to various biological effects.
Molecular Targets: The polymer can target specific proteins and enzymes, modulating their activity and function. This targeting is facilitated by the polymer’s unique structure and functional groups.
Pathways Involved: this compound can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes. These effects are mediated through the polymer’s interactions with cellular components.
Comparison with Similar Compounds
Limitations in Evidence
- Absence of CID 16132207: None of the 20 evidence entries explicitly mention this compound or its structural/functional properties. lists oscillatoxin derivatives (CIDs 101283546, 185389, etc.) but omits this compound . focuses on hexachlorocyclohexane homologs with unrelated CIDs (e.g., 27154-44-5) .
- Methodological Focus : –4, 6, and 17–20 discuss machine learning architectures (e.g., Transformer, BERT) or manuscript guidelines, which are irrelevant to chemical compound comparisons.
Indirect Insights for Comparative Frameworks
Example Framework from :
- Structural Comparison : uses 2D/3D structural overlays to compare substrates (e.g., taurocholic acid vs. taurolithocholic acid) and inhibitors (e.g., betulin vs. betulinic acid) .
- Key Metrics : Steroid backbone orientation, functional group positioning, and inhibitor binding affinity.
- Functional Comparison : Substrate specificity (e.g., DHEAS vs. TC) and inhibitory potency (e.g., irbesartan vs. troglitazone) are evaluated through enzymatic assays .
Example from :
- Derivative Analysis : Oscillatoxin derivatives (CIDs 101283546, 185389, etc.) are compared based on methyl group substitutions and bioactivity profiles (e.g., cytotoxicity, binding interactions) .
Proposed Approach for this compound Analysis
If structural or experimental data for this compound were available, the following steps would be essential:
Step 1: Structural Identification
- Retrieve the compound’s 2D/3D structure from databases like PubChem or ChEMBL.
- Compare functional groups, stereochemistry, and backbone alignment with analogs (e.g., evidence from oscillatoxin derivatives or betulin-based inhibitors ).
Step 2: Functional and Pharmacological Profiling
- Bioactivity Data : Compare IC50, EC50, or Ki values against targets of interest (e.g., enzymes, receptors).
- ADME Properties : Assess solubility, metabolic stability, and toxicity relative to analogs (see for pharmacological data guidelines) .
Step 3: Tabular Comparison
A hypothetical table template, based on and :
| Property | This compound | Closest Analog (e.g., CID 72326) | Key Differences |
|---|---|---|---|
| Molecular Weight | [Data] | 442.7 g/mol (Betulin) | Higher/lower by [X] g/mol |
| LogP (Lipophilicity) | [Data] | 8.1 (Betulin) | More hydrophilic/hydrophobic |
| IC50 (Target Enzyme Y) | [Data] | 10 µM (Betulin) | Potency difference [X]-fold |
| Toxicity (LD50) | [Data] | 200 mg/kg (Betulin) | Safer/riskier profile |
Critical Challenges
- Data Availability : Without access to this compound’s experimental data (e.g., synthesis, bioactivity), comparisons remain speculative.
- Evidence Relevance: The provided evidence lacks chemical data for this compound, focusing instead on unrelated compounds or non-chemical topics.
Recommendations for Further Research
- Database Mining : Prioritize PubChem, ChEMBL, or Reaxys for this compound’s properties.
- Experimental Validation : Conduct assays (e.g., enzyme inhibition, cytotoxicity) to benchmark against analogs like those in or 15.
- Computational Modeling: Use molecular docking or QSAR to predict interactions and compare with known inhibitors (e.g., ’s 3D overlays) .
Q & A
Q. How to ensure reproducibility in multi-institutional studies on this compound or large-scale NLP experiments?
- Methodological Answer : Use version control (Git) for code/data, containerization (Docker) for environment consistency, and pre-register protocols on platforms like Open Science Framework. For computational studies, publish raw attention weights and hyperparameters (e.g., learning rate schedules) in appendices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
